6,6'-Diazido-6,6'-dideoxytrehalose
Overview
Description
6,6'-Diazido-6,6'-dideoxytrehalose (DDT) is a unique sugar derivative that has been used in a variety of scientific applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. DDT has unique properties that make it an interesting and useful tool for researchers.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on synthesizing trehalose analogs, including 6,6'-Diazido-6,6'-dideoxytrehalose, aiming to interfere with mycolylation pathways in mycobacterial cell walls. The research sought to evaluate these compounds' antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium. Although the diazido derivative itself showed no activity, other sulfonamide derivatives demonstrated significant activity, suggesting a potential pathway for developing new antimycobacterial agents (Rose et al., 2002).
Structural Analysis
Another key application involved X-ray analysis to understand the structure of a disaccharide derivative, which could have implications for designing molecules with specific biological functions. This research helps elucidate the molecular configuration and potential interactions of similar compounds (Strumpel et al., 1984).
Development of Inhibitors and Immunoadjuvants
Further studies have utilized 6,6'-Diazido-6,6'-dideoxytrehalose in the synthesis of immunoadjuvant molecules. These compounds are synthesized from diazido-dideoxy-trehalose and tested for their immunoadjuvant activities, showcasing the versatility of diazido sugars in the development of bioactive molecules with potential therapeutic applications (Ishida et al., 1989).
Mechanism of Action
Target of Action
It’s known that azido compounds often interact with various biological molecules due to their high reactivity .
Mode of Action
Azido compounds are generally known for their ability to form covalent bonds with various biological molecules, which can lead to changes in their function .
Biochemical Pathways
Given the general reactivity of azido compounds, it can be inferred that this compound may interact with multiple pathways .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are crucial for its pharmacological activity .
Result of Action
The reactivity of azido compounds suggests that they could potentially modify various biological molecules, leading to changes in cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its reactivity .
properties
IUPAC Name |
imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQFTGGURWUGHN-LIZSDCNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O9+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Diazido-6,6'-dideoxytrehalose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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